3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine
Description
3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine is a fluorinated isoxazole derivative characterized by a phenyl ring substituted with both a fluorine atom and a trifluoromethyl group at the 4- and 3-positions, respectively. The isoxazole ring is functionalized with a methanamine group at the 5-position. This compound belongs to a class of molecules often explored in medicinal chemistry due to the bioisosteric properties of the isoxazole ring and the electron-withdrawing effects of fluorine/trifluoromethyl groups, which enhance metabolic stability and target binding .
Properties
Molecular Formula |
C11H8F4N2O |
|---|---|
Molecular Weight |
260.19 g/mol |
IUPAC Name |
[3-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine |
InChI |
InChI=1S/C11H8F4N2O/c12-9-2-1-6(3-8(9)11(13,14)15)10-4-7(5-16)18-17-10/h1-4H,5,16H2 |
InChI Key |
GJEMOIASRQIDFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=C2)CN)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine typically involves the use of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate as a key intermediate . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium complexes to facilitate the formation of the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the modulation of enzymatic activity or receptor function, resulting in the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities with 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine, differing primarily in substituent patterns on the phenyl or isoxazole rings:
Key Observations:
Substituent Position and Electronic Effects: The trifluoromethyl group at the 3-position (meta) on the phenyl ring in the target compound introduces steric and electronic effects distinct from the 4-position (para) in . Meta-substitution may enhance binding to hydrophobic pockets in enzyme targets compared to para-substituted analogs.
Functional Group Modifications: The methanamine group in the target compound and provides a primary amine for salt formation (e.g., hydrochloride in ) or covalent bonding in prodrug strategies.
Molecular Weight and Solubility :
- The hydrochloride salt in (228.65 g/mol) improves aqueous solubility compared to the free base of the target compound (256.10 g/mol), which may influence bioavailability in pharmacological applications .
Biological Activity
3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine (CAS: 1314796-45-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H8F4N2O, with a molecular weight of 260.19 g/mol. The compound features a trifluoromethyl group, which enhances its chemical stability and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H8F4N2O |
| Molecular Weight | 260.19 g/mol |
| CAS Number | 1314796-45-6 |
| LogP | 2.9582 |
| TPSA | 52.05 Ų |
Biological Activity
Research into the biological activity of this compound has revealed several key areas of interest:
1. Binding Affinity:
Studies have shown that this compound exhibits significant binding affinity to various biological targets, making it a candidate for further drug development. The presence of fluorine atoms contributes to its interaction with target proteins.
2. Anticancer Potential:
Preliminary investigations suggest that the compound may possess anticancer properties. Structural analogs have been linked to anti-cancer mechanisms, indicating that this compound could exhibit similar effects.
3. Neuroprotective Effects:
Some studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.
Synthesis Methods
The synthesis of this compound can be achieved via several methodologies, including:
- Condensation Reactions: Utilizing appropriate precursors to form the isoxazole ring.
- Fluorination Techniques: Incorporating fluorine atoms into the phenyl ring to enhance biological activity.
Case Study 1: Anticancer Activity
A study conducted on a series of isoxazole derivatives demonstrated that compounds with similar structural features to this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Case Study 2: Neuroprotection
Research exploring the neuroprotective effects of fluorinated isoxazole derivatives indicated that these compounds could mitigate oxidative stress in neuronal cells. This suggests a possible therapeutic role for this compound in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
